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Introduction: The Engine of Modern Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical

biology, enabling the rapid testing of hundreds of thousands to millions of small molecules to

identify "hits"—compounds that modulate a specific biological target or pathway.[1][2] This

technology has revolutionized the early stages of drug development by transforming a

previously laborious process into a highly automated and miniaturized operation.[3][4] The

primary objective of HTS is not to discover a drug outright, but to identify promising starting

points for medicinal chemistry and lead optimization campaigns.[2]

This guide provides a comprehensive overview of the principles, protocols, and best practices

for conducting a successful HTS campaign. It is designed for researchers, scientists, and drug

development professionals, offering field-proven insights into assay development, library

selection, execution of the screen, and the critical analysis of the resulting data.

Chapter 1: The Foundation – Assay Development
and Validation
The success of any HTS campaign is fundamentally dependent on the quality of the biological

assay. A robust, reproducible, and scalable assay is the bedrock upon which reliable data is
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built.[5] The choice of assay format is a critical first decision, broadly categorized into

biochemical and cell-based approaches.[6]

Assay Types: Choosing the Right Biological Question
Biochemical Assays: These assays utilize purified components like enzymes or receptors in

a cell-free system to measure the direct interaction of a compound with its molecular target.

[7] They are generally simpler to develop and exhibit lower variability.[8] Common examples

include enzyme activity assays (e.g., kinases, proteases) and binding assays (e.g.,

Fluorescence Polarization, FRET).[6][7]

Cell-Based Assays: These assays use living cells, providing a more physiologically relevant

context by measuring a compound's effect on a cellular process, such as cell viability, gene

expression, or second messenger signaling.[8][9][10] While more complex and potentially

more variable, they offer insights into a compound's cell permeability and potential

cytotoxicity.[8][9]

The selection between these types depends on the specific scientific question. If the goal is to

find a direct inhibitor of a purified enzyme, a biochemical assay is appropriate. If the aim is to

identify compounds that reverse a disease phenotype in a cellular model, a cell-based assay is

required.[11]

The Hallmarks of a Screen-Ready Assay
Before embarking on a full-scale screen, the assay must be rigorously developed, miniaturized

(typically to 384- or 1536-well formats), and validated.[5][12]

Key Development & Validation Steps:

Reagent Stability and Optimization: Ensure all biological reagents (enzymes, cells,

antibodies) are stable and provide a consistent signal over the time course of the

experiment.

DMSO Tolerance: Small molecules are typically stored in dimethyl sulfoxide (DMSO). The

assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.1%

to 1.0%), as it can affect enzyme activity or cell health.[5][12]
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Signal Window: The difference between the signal of the positive control (uninhibited or fully

stimulated) and the negative control (inhibited or unstimulated) must be sufficiently large to

distinguish hits from background noise.[1]

Reproducibility and Robustness: The assay must yield consistent results across different

plates and on different days.[11] This is where statistical validation becomes critical.

Protocol: Assay Validation Using the Z'-Factor
The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the

quality of an HTS assay.[13][14][15] It measures the separation between the positive and

negative control signals, taking into account the variability of the data.

Z'-Factor Calculation: The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_pos + SD_neg)) /

|Mean_pos - Mean_neg| )

Where:

Mean_pos and SD_pos are the mean and standard deviation of the positive control.

Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:
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Z'-Factor Value Assay Quality Interpretation

> 0.5 Excellent

A clear separation exists

between positive and negative

controls. The assay is robust

and reliable for HTS.[13][15]

0 to 0.5 Marginal

The assay may be acceptable,

but there is a smaller

separation band, increasing

the risk of false

positives/negatives.[13][15]

< 0 Unacceptable

The signal from the positive

and negative controls

overlaps, making the assay

unsuitable for screening.[13]

[15]

Step-by-Step Validation Protocol:

Plate Layout: Prepare several 384-well plates. Dedicate half of the wells on each plate to the

positive control and the other half to the negative control.

Reagent Addition: Dispense all assay components (buffer, enzyme, substrate, cells, etc.)

according to the optimized protocol.

Incubation: Incubate the plates for the predetermined time at the optimal temperature.

Signal Detection: Read the plates using the appropriate detection instrument (e.g.,

fluorescence, luminescence reader).

Calculation: For each plate, calculate the mean and standard deviation for both the positive

and negative control wells.

Z'-Factor Determination: Use the formula above to calculate the Z'-factor for each plate.
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Assessment: An assay is considered validated for HTS when it consistently produces a Z'-

factor > 0.5 over multiple days.[12]

Chapter 2: The Fuel – Small Molecule Libraries
The choice of the small molecule library is as critical as the assay itself. The composition,

diversity, and quality of the compound collection directly influence the probability of finding

meaningful hits.[16]

Types of Screening Libraries
Diversity-Based Libraries: These are large collections designed to cover a broad range of

chemical space. They are ideal for novel targets where little is known about the required

pharmacophore.

Target-Focused Libraries: These libraries contain compounds known or predicted to interact

with a specific target family, such as kinases or G-protein coupled receptors (GPCRs).[17]

Bioactive/Approved Drug Libraries: Collections of known drugs and bioactive compounds are

excellent for drug repurposing campaigns and for validating new targets.[18]

Fragment Libraries: Composed of very small, low-complexity molecules, these libraries are

used in fragment-based screening (FBS) to identify low-affinity binders that can be optimized

into potent leads.[16]

Desirable Properties of a High-Quality Library
A well-curated screening library should prioritize compounds with "drug-like" physicochemical

properties to increase the likelihood that hits are developable.[19] Key considerations include:

Purity and Stability: Compounds should be of high purity (>90%) and stable under storage

and assay conditions.[20]

Solubility: Poor solubility is a common cause of false positives.

Structural Diversity: A good library contains a wide variety of chemical scaffolds.
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Absence of "PAINS": Pan-Assay Interference Compounds (PAINS) are molecules that

appear as hits in many assays through non-specific mechanisms like aggregation or

reactivity.[21] These should be filtered out during library design.

Chapter 3: The Engine Room – Automation and the
Screening Process
HTS is defined by its scale and speed, which are only achievable through extensive

automation.[2][4] Robotic systems for liquid handling and plate manipulation are essential for

precision, reproducibility, and throughput.[3][22]

The HTS Workflow: From Library to Data
The core HTS process involves dispensing library compounds into assay plates and measuring

their effect.
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Caption: A typical automated HTS workflow.
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Protocol: Primary Screen Execution
System Preparation: Calibrate and quality control all robotic liquid handlers to ensure

accurate and precise dispensing.[23]

Plate Preparation: Prepare batches of assay plates containing all necessary reagents except

for the library compounds.

Compound Transfer: Use an automated liquid handler (e.g., acoustic or pintool) to transfer a

small volume (typically 20-50 nL) of each library compound from the source plates to the

assay plates. A typical final screening concentration is 10 µM.[12]

Controls: Every assay plate must include positive and negative controls to monitor assay

performance and for data normalization.

Incubation: If required, incubate the plates for the specified time.

Detection: Transfer plates to a robotic plate reader to measure the assay signal from each

well.

Data Acquisition: The raw data from each well is automatically captured and uploaded to a

database.[12]

Chapter 4: Making Sense of the Data – Hit
Identification and Confirmation
The output of a primary screen is a vast dataset that must be carefully analyzed to identify

genuine hits while discarding false positives.[1][21]

Data Normalization and Hit Selection
Raw data from each well is typically normalized relative to the on-plate controls. A common

method is to calculate the percent inhibition or percent activation for each compound.

A "hit" is defined as a compound that produces a signal beyond a certain threshold, often set at

three standard deviations from the mean of the negative control wells.[12] The Z-score is

another robust statistical method used for hit selection.[1]
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The Hit-to-Lead Funnel: A Multi-Step Validation Process
A single positive result in a primary screen is not sufficient to declare a compound a validated

hit. A rigorous triaging process is essential.[24][25]
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Caption: The hit validation and confirmation funnel.
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Protocol: Hit Confirmation and Triage

Confirmation Screen: "Active" compounds from the primary screen are re-tested under the

same conditions to eliminate random errors and confirm activity.[12]

Dose-Response Analysis: Confirmed hits are sourced as fresh, dry powder and tested

across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or

EC50). This step is crucial for establishing a structure-activity relationship (SAR).[11]

Secondary and Orthogonal Assays: Compounds that show dose-dependent activity are

further tested in different assays to confirm their mechanism of action and rule out non-

specific effects.[11] An orthogonal assay uses a different detection technology or biological

readout to verify the hit.

SAR Analysis: Preliminary structure-activity relationships are established by examining the

activity of structurally similar compounds identified in the screen.[12] This helps prioritize

chemical scaffolds for further development.

Conclusion: From Data Point to Discovery
High-throughput screening is a powerful, data-driven methodology that serves as the initial step

in a long journey of drug discovery. A successful HTS campaign is not merely a technical

exercise; it is a multi-disciplinary endeavor that requires careful planning, rigorous validation,

and intelligent data analysis. By adhering to the principles and protocols outlined in this guide,

researchers can maximize the quality of their screening data and increase the probability of

discovering novel chemical probes and starting points for new therapeutics.

References
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.

ResearchGate. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://pharm.ucsf.edu/smdc/tech-services/hts-steps
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/research-and-disease-areas/pharmacology-and-drug-discovery-research/hit-discovery-and-confirmation-for-early-drug-discovery
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/research-and-disease-areas/pharmacology-and-drug-discovery-research/hit-discovery-and-confirmation-for-early-drug-discovery
https://pharm.ucsf.edu/smdc/tech-services/hts-steps
https://pubmed.ncbi.nlm.nih.gov/32785715/
https://www.microlit.us/liquid-handling-in-high-throughput-screening/
https://www.researchgate.net/publication/230611417_Selecting_Acquiring_and_Using_Small_Molecule_Libraries_for_High-Throughput_Screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening -

PMC. PubMed Central. [Link]

High-throughput screening - Wikipedia. Wikipedia. [Link]

How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.

[Link]

High-Throughput Screening (HTS). Beckman Coulter. [Link]

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

Reporting data from high-throughput screening of small-molecule libraries. Nature. [Link]

Automating HTS Workflows. Charles River Laboratories. [Link]

Z-factors. BIT 479/579 High-throughput Discovery. [https://canvas. REPORTER: a university,

college, or other academic institution.ncsu.edu/courses/10668/pages/z-factors]([Link].

REPORTER: a university, college, or other academic

institution.ncsu.edu/courses/10668/pages/z-factors)

On HTS: Z-factor. On HTS. [Link]

Automating HTS Workflows | Biocompare.com. Biocompare. [Link]

High-throughput screening of small molecule library: procedure, challenges and future.

Journal of Cancer Metastasis and Treatment. [Link]

Integration of Liquid Handler Quality Control Into the HTS Daily Routine | Technology

Networks. Technology Networks. [Link]

Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.

[Link]

Z-factor - Wikipedia. Wikipedia. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686111/
https://en.wikipedia.org/wiki/High-throughput_screening
https://www.dispendix.com/automation-in-hts-troubleshooting
https://www.beckman.com/resources/technologies/assay-and-screening-solutions/high-throughput-screening
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://www.nature.com/articles/nchembio1106-438
https://www.criver.com/eureka/automating-hts-workflows
https://canvas/
https://www.hts.bio/p/on-hts-z-factor
https://www.biocompare.com/Bench-Tips/355097-Automating-HTS-Workflows/
https://jcmtjournal.com/article/view/3041
https://www.technologynetworks.com/drug-discovery/app-notes/integration-of-liquid-handler-quality-control-into-the-hts-daily-routine-263603
https://academic.oup.com/nar/article/43/W1/W539/2467888
https://visikol.com/developing-robust-in-vitro-cell-based-assays-for-high-throughput-screening-hts/
https://en.wikipedia.org/wiki/Z-factor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. NIH. [Link]

Analysis of HTS data. Cambridge MedChem Consulting. [Link]

Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.

[Link]

Issues of Z-factor and an approach to avoid them for quality control in high-throughput

screening studies | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.

[Link]

Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell. [Link]

What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive

Guide to Modern HTS Technologies. BellBrook Labs. [Link]

HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. [Link]

How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry |

ACS Combinatorial Science. ACS Publications. [Link]

Common HTS Code Mistakes & Fixes | FreightAmigo Guide. FreightAmigo. [Link]

Hit Identification (Hit ID). Charles River Laboratories. [Link]

Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery.

[Link]

Solicitation of Compounds for High Throughput Screening (HTS) in the Molecular Libraries

Screening Centers Network (MLSCN). NIH Grants and Funding. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK92015/
https://www.cambridgemedchemconsulting.com/resources/hit-identification/analysis_hts_data.html
https://drugdiscovery.msu.edu/resources/index.html
https://academic.oup.com/bioinformatics/article/38/15/3810/6598585
https://www.sygnaturediscovery.com/blog/hit-validation-for-suspicious-minds
https://www.lifescienceglobal.com/pms/index.php/ijb/article/view/2823
https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(20)30193-X
https://www.bellbrooklabs.com/what-are-the-leading-platforms-for-high-throughput-screening-assays-a-comprehensive-guide-to-modern-hts-technologies/
https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782622247-00001?isbn=978-1-78262-224-7
https://www.bmglabtech.com/en/applications/hts/
https://www.bellbrooklabs.com/how-to-choose-the-right-biochemical-assay-for-drug-discovery/
https://pubs.acs.org/doi/10.1021/co200021v
https://www.freightamigo.com/blog/common-hts-code-mistakes-and-how-to-avoid-them-2025-guide/
https://www.criver.com/products-services/discovery-services/hit-identification-hit-id
https://www.sygnaturediscovery.com/drug-discovery/resources/blog/effective-strategies-for-successful-hit-identification-in-drug-discovery/
https://grants.nih.gov/grants/guide/notice-files/NOT-RM-07-005.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.

Medium. [Link]

Top 10 HTS Code Mistakes Importers Should Avoid. Ecer Freight. [Link]

How to crack the HTS code. Export Solutions, Inc.. [Link]

High-Throughput Screening (HTS) Overview of Services. Rackcdn.com. [Link]

Small Molecule Libraries. SickKids Research Institute. [Link]

High Throughput Screening (HTS) Services. Evotec. [Link]

The 10 Most Common HTS Classification Mistakes Made by Importers. Flexport. [Link]

The Principles and Applications of High-Throughput Sequencing Technologies - PMC. NIH.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. High-throughput screening - Wikipedia [en.wikipedia.org]

2. bmglabtech.com [bmglabtech.com]

3. Liquid-Handling in High-Throughput Screening [microlit.us]

4. beckman.com [beckman.com]

5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.patsnap.com/synapse/articles/how-are-biochemical-assays-used-in-high-throughput-screening
https://medium.com/@info_15657/high-throughput-screening-hts-a-simple-guide-to-faster-drug-and-material-discovery-e24c6c2e3919
https://www.ecer-freight.com/news/top-10-hts-code-mistakes-importers-should-avoid-13205731.html
https://www.exportsolutionsinc.com/blog/how-to-crack-the-hts-code/
https://c1943562.ssl.cf2.rackcdn.com/strateos.com/2021/04/06173003/Strateos-HTS-Services-Overview.pdf
https://www.sickkids.ca/en/research/sparc-drug-discovery/services/small-molecule-libraries/
https://www.evotec.com/en/execute-and-innovate/capabilities-and-technologies/hit-identification/hts-platforms
https://www.flexport.com/blog/the-10-most-common-hts-classification-mistakes-made-by-importers/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8946462/
https://www.benchchem.com/product/b1276857?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/High-throughput_screening
https://www.bmglabtech.com/en/blog/high-throughput-screening/
https://www.microlit.us/the-crucial-role-of-liquid-handling-instruments-in-high-throughput-screening/
https://www.beckman.com/resources/biologics-drug-discovery-and-development/assay-development/high-throughput-screening
https://www.ncbi.nlm.nih.gov/books/NBK83783/
https://pubmed.ncbi.nlm.nih.gov/32801051/
https://pubmed.ncbi.nlm.nih.gov/32801051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. How Are Biochemical Assays Used in High-Throughput Screening?
[synapse.patsnap.com]

8. lifescienceglobal.com [lifescienceglobal.com]

9. marinbio.com [marinbio.com]

10. lifesciences.danaher.com [lifesciences.danaher.com]

11. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC)
[pharm.ucsf.edu]

13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad
[graphpad.com]

14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

15. assay.dev [assay.dev]

16. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening
- PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Small Molecule Libraries - SPARC Drug Discovery [lab.research.sickkids.ca]

19. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG
[thermofisher.com]

20. NOT-RM-07-005: Solicitation of Compounds for High Throughput Screening (HTS) in the
Molecular Libraries Screening Centers Network (MLSCN) [grants.nih.gov]

21. Analysis of HTS data | Cambridge MedChem Consulting
[cambridgemedchemconsulting.com]

22. criver.com [criver.com]

23. Integration of Liquid Handler Quality Control Into the HTS Daily Routine | Technology
Networks [technologynetworks.com]

24. sygnaturediscovery.com [sygnaturediscovery.com]

25. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput
Screening of Small Molecule Libraries]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276857#high-throughput-screening-protocols-for-
small-molecule-libraries]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://synapse.patsnap.com/article/how-are-biochemical-assays-used-in-high-throughput-screening
https://synapse.patsnap.com/article/how-are-biochemical-assays-used-in-high-throughput-screening
https://www.lifescienceglobal.com/media/zj_fileseller/files/IJBWIV1N1A02-Yang.pdf
https://www.marinbio.com/developing-robust-in-vitro-cell-based-assays-for-high-throughput-screening-hts/
https://lifesciences.danaher.com/us/en/library/assay-development.html
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/research-and-disease-areas/pharmacology-and-drug-discovery-research/hit-discovery-and-confirmation-for-early-drug-discovery
https://pharm.ucsf.edu/smdc/tech-services/hts-steps
https://pharm.ucsf.edu/smdc/tech-services/hts-steps
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://htds.wordpress.ncsu.edu/topics/z-factors/
https://assay.dev/2023/12/12/on-hts-z-factor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4687755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4687755/
https://www.researchgate.net/publication/277698354_Selecting_Acquiring_and_Using_Small_Molecule_Libraries_for_High-Throughput_Screening
https://lab.research.sickkids.ca/sparc-drug-discovery/services/high-throughput-screening-hts/chemical-small-molecule-libraries/
https://www.thermofisher.com/sg/en/home/industrial/pharma-biopharma/drug-discovery-development/screening-compounds-libraries-hit-identification/high-throughput-screening-drug-discovery.html
https://www.thermofisher.com/sg/en/home/industrial/pharma-biopharma/drug-discovery-development/screening-compounds-libraries-hit-identification/high-throughput-screening-drug-discovery.html
https://grants.nih.gov/grants/guide/notice-files/not-rm-07-005.html
https://grants.nih.gov/grants/guide/notice-files/not-rm-07-005.html
https://www.cambridgemedchemconsulting.com/resources/hit_identification/analysis_hts_data.html
https://www.cambridgemedchemconsulting.com/resources/hit_identification/analysis_hts_data.html
https://www.criver.com/insights/automating-hts-workflows
https://www.technologynetworks.com/tn/application-notes/integration-of-liquid-handler-quality-control-into-the-hts-daily-routine-228720
https://www.technologynetworks.com/tn/application-notes/integration-of-liquid-handler-quality-control-into-the-hts-daily-routine-228720
https://www.sygnaturediscovery.com/news-and-events/blog/hit-validation-for-suspicious-minds/
https://www.researchgate.net/publication/344139711_Hit_Triage_and_Validation_in_Phenotypic_Screening_Considerations_and_Strategies
https://www.benchchem.com/product/b1276857#high-throughput-screening-protocols-for-small-molecule-libraries
https://www.benchchem.com/product/b1276857#high-throughput-screening-protocols-for-small-molecule-libraries
https://www.benchchem.com/product/b1276857#high-throughput-screening-protocols-for-small-molecule-libraries
https://www.benchchem.com/product/b1276857#high-throughput-screening-protocols-for-small-molecule-libraries
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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